1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one
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Overview
Description
1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted pyrazole ring and a fluorophenyl group attached to an ethanone moiety
Preparation Methods
The synthesis of 1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one typically involves the following steps:
Claisen-Schmidt Condensation: The initial step involves the condensation of 4-chloro-1H-pyrazole with 3-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization with hydrazine hydrate in acetic acid to form the desired pyrazole derivative.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one can be compared with other similar pyrazole derivatives, such as:
1-(4-(4-Chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one: This compound lacks the fluorine substituent on the phenyl ring, which may affect its biological activity and chemical reactivity.
1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-methylphenyl)ethan-1-one: The presence of a methyl group instead of a fluorine atom can lead to differences in pharmacological properties and applications.
Properties
IUPAC Name |
1-[4-(4-chloropyrazol-1-yl)-3-fluorophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7(16)8-2-3-11(10(13)4-8)15-6-9(12)5-14-15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIQHPMSVZPFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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